Cas no 2248258-06-0 (6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno2,3-cpyridine-7-carboxylic acid)

6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno2,3-cpyridine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno2,3-cpyridine-7-carboxylic acid
- 6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid
- 2248258-06-0
- EN300-1071448
-
- インチ: 1S/C13H17NO4S/c1-13(2,3)18-12(17)14-6-4-8-5-7-19-10(8)9(14)11(15)16/h5,7,9H,4,6H2,1-3H3,(H,15,16)
- InChIKey: PUBZMJNOPQQIDF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1C(C(=O)O)N(C(=O)OC(C)(C)C)CC2
計算された属性
- せいみつぶんしりょう: 283.08782920g/mol
- どういたいしつりょう: 283.08782920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno2,3-cpyridine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071448-0.1g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
Enamine | EN300-1071448-1.0g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 1g |
$1629.0 | 2023-06-10 | ||
Enamine | EN300-1071448-0.25g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
Enamine | EN300-1071448-10g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 95% | 10g |
$5405.0 | 2023-10-28 | |
Enamine | EN300-1071448-1g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 95% | 1g |
$1256.0 | 2023-10-28 | |
Enamine | EN300-1071448-0.5g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
Enamine | EN300-1071448-0.05g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1071448-2.5g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 95% | 2.5g |
$2464.0 | 2023-10-28 | |
Enamine | EN300-1071448-5.0g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 5g |
$4722.0 | 2023-06-10 | ||
Enamine | EN300-1071448-10.0g |
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
2248258-06-0 | 10g |
$7004.0 | 2023-06-10 |
6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno2,3-cpyridine-7-carboxylic acid 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno2,3-cpyridine-7-carboxylic acidに関する追加情報
6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid (CAS No: 2248258-06-0)
The compound 6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid (CAS No: 2248258-06-0) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, specifically thienopyridines, which are known for their unique electronic properties and structural versatility. The tert-butoxy carbonyl group attached to the molecule adds further functional complexity, making it a valuable substrate for advanced chemical synthesis and biological studies.
Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. Researchers have employed innovative methodologies, such as click chemistry and transition metal-catalyzed coupling reactions, to synthesize this compound with high efficiency and purity. The incorporation of the thieno[2,3-c]pyridine framework has been particularly challenging due to its rigid and aromatic nature. However, breakthroughs in catalytic systems have facilitated the controlled formation of this heterocyclic core.
The 7-carboxylic acid functionality of this compound plays a crucial role in its reactivity and application potential. Carboxylic acids are versatile functional groups that can participate in a wide range of chemical transformations, including esterification, amidation, and coupling reactions. These reactions are pivotal in drug discovery and material science, where functionalization is key to achieving desired properties.
Emerging studies have highlighted the importance of thienopyridines in medicinal chemistry. These compounds exhibit promising pharmacological profiles due to their ability to modulate key biological targets such as kinases and ion channels. The tert-butoxy carbonyl group further enhances the molecule's bioavailability and stability, making it an attractive candidate for drug development.
In addition to its pharmacological applications, this compound has shown potential in materials science. Its rigid structure and conjugated system make it suitable for applications in organic electronics and optoelectronics. Researchers have explored its use as a building block for designing advanced materials with tailored electronic properties.
The synthesis of 6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The critical steps include the formation of the thienopyridine core through cyclization reactions and the subsequent installation of the tert-butoxy carbonyl group via nucleophilic substitution or coupling reactions.
Recent research has also focused on optimizing the synthesis pathway to improve yield and reduce environmental impact. Green chemistry principles have been integrated into the synthesis process by utilizing renewable feedstocks and minimizing waste generation. These efforts align with global sustainability goals while maintaining the high quality required for advanced applications.
In conclusion, 6-(tert-butoxy)carbonyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid (CAS No: 2248258-06-0) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in medicinal chemistry, materials science, and beyond. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in shaping future advancements in these fields.
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